Shp2-IN-27

SHP2 EGFR NSCLC

Shp2-IN-27 (compound is an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase SHP2, a critical node in receptor tyrosine kinase (RTK) signaling and a validated target in RTK-driven and KRAS-mutant cancers. Unlike earlier-generation SHP2 inhibitors, Shp2-IN-27 was discovered through a fragment-based campaign and has demonstrated potent antiproliferative activity in EGFR-mutant non-small cell lung cancer (NSCLC) models , positioning it as a structurally differentiated tool for preclinical oncology research.

Molecular Formula C21H22ClN7
Molecular Weight 407.9 g/mol
Cat. No. B12363898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-27
Molecular FormulaC21H22ClN7
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5C6CCC5CC(C6)N
InChIInChI=1S/C21H22ClN7/c1-28-10-16-17(27-28)5-4-14(19(16)22)15-8-25-21-20(15)24-9-18(26-21)29-12-2-3-13(29)7-11(23)6-12/h4-5,8-13H,2-3,6-7,23H2,1H3,(H,25,26)/t11?,12-,13+
InChIKeyXRNTZAQBJAFMBB-YHWZYXNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2-IN-27: A Next-Generation Allosteric SHP2 Inhibitor for RTK-Driven Oncology Research


Shp2-IN-27 (compound 28) is an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase SHP2, a critical node in receptor tyrosine kinase (RTK) signaling and a validated target in RTK-driven and KRAS-mutant cancers [1]. Unlike earlier-generation SHP2 inhibitors, Shp2-IN-27 was discovered through a fragment-based campaign and has demonstrated potent antiproliferative activity in EGFR-mutant non-small cell lung cancer (NSCLC) models [1], positioning it as a structurally differentiated tool for preclinical oncology research.

Why Not All SHP2 Inhibitors Are Interchangeable: The Case for Shp2-IN-27 Selectivity


Allosteric SHP2 inhibitors, despite sharing a common binding site, exhibit divergent potencies across different cellular contexts due to subtle variations in binding kinetics, off-target profiles, and sensitivity to SHP2 mutational status [1]. For instance, SHP099 shows an IC50 of 0.071 μM in biochemical assays but displays reduced potency against certain oncogenic SHP2 mutants (e.g., D61Y, E76K) [2], while TNO155 and RMC-4550 achieve picomolar potency but have distinct ADME and safety liabilities [3]. Shp2-IN-27, derived from a fragment-based approach, offers a unique balance of cellular potency and a scaffold that may circumvent specific resistance mechanisms or off-target activities observed with earlier chemotypes [1]. Therefore, direct substitution without comparative validation risks confounding experimental outcomes in sensitive models.

Shp2-IN-27: Head-to-Head Cellular Potency and Structural Differentiation Data


Cellular Antiproliferative Activity in EGFR-Mutant NSCLC: Shp2-IN-27 vs. Clinical Benchmark SHP099

Shp2-IN-27 demonstrates a cellular IC50 of 2.1 μM against the EGFR-mutant (del746-750) HCC827 NSCLC cell line in a 6-day antiproliferation assay . In a comparable EGFR-driven model (KYSE-520), the first-generation SHP2 inhibitor SHP099 exhibits an IC50 of 1.4 μM for antiproliferation [1]. While Shp2-IN-27 is approximately 1.5-fold less potent in this specific comparison, its distinct chemotype may offer advantages in models with acquired resistance to earlier SHP2 inhibitors.

SHP2 EGFR NSCLC

Biochemical Potency Gap: Shp2-IN-27 vs. Picomolar Inhibitors TNO155 and RMC-4550

The clinical-stage SHP2 inhibitors TNO155 and RMC-4550 exhibit high biochemical potency, with IC50 values of 0.011 μM (11 nM) and 0.00155 μM (1.55 nM), respectively [1]. While a direct biochemical IC50 for Shp2-IN-27 is not publicly available in a comparable assay format, its cellular antiproliferative IC50 of 2.1 μM in HCC827 cells suggests a significant potency gap. Researchers prioritizing maximum target engagement in biochemical assays should consider this difference.

SHP2 Biochemical Assay IC50

Comparative Cellular Potency: Shp2-IN-27 vs. JAB-3068 in KYSE-520 Esophageal Cancer Model

JAB-3068, another allosteric SHP2 inhibitor, demonstrates a cellular antiproliferative IC50 of 2.17 μM in the KYSE-520 esophageal cancer cell line [1]. Shp2-IN-27's activity in the EGFR-mutant HCC827 NSCLC line is similar (2.1 μM) , though a direct comparison in the same cell line is unavailable. This suggests that Shp2-IN-27 and JAB-3068 may exhibit comparable cellular potency in certain contexts, but cross-model validation is required for definitive selection.

SHP2 Esophageal Cancer Cellular Proliferation

Structural Differentiation: Shp2-IN-27's Fragment-Based Origin vs. Traditional Medicinal Chemistry Leads

Shp2-IN-27 (compound 28) was discovered through a fragment-based drug discovery (FBDD) campaign targeting the SHP2 allosteric tunnel site, a novel approach compared to the traditional medicinal chemistry optimization of high-throughput screening hits like SHP099 [1]. This fragment-based origin may confer a unique binding mode and physicochemical property profile that could circumvent specific resistance mutations or off-target activities observed with other chemotypes [1]. However, direct comparative binding kinetics or selectivity data are not yet publicly available.

SHP2 Fragment-Based Drug Discovery Allosteric Inhibitor

Optimal Use Cases for Shp2-IN-27 in Preclinical Oncology Research


Target Validation in EGFR-Mutant NSCLC Models

Shp2-IN-27 is particularly well-suited for in vitro target validation studies in EGFR-driven NSCLC, given its demonstrated antiproliferative activity in the HCC827 cell line (IC50 = 2.1 μM) . Researchers can utilize this compound to interrogate SHP2 dependency in EGFR-mutant contexts, comparing its efficacy against first-generation inhibitors like SHP099 to assess potential resistance profiles.

Chemotype Diversification in SHP2 Structure-Activity Relationship (SAR) Studies

As a fragment-derived allosteric inhibitor, Shp2-IN-27 represents a novel chemotype distinct from the pyrazolopyrimidinone/pyrazine series of SHP099 and TNO155 [1]. Medicinal chemists and chemical biologists can employ Shp2-IN-27 as a structurally diverse probe to validate binding hypotheses, explore new chemical space around the allosteric tunnel, and potentially identify scaffolds with improved selectivity or pharmacokinetic properties.

Combination Studies with MAPK Pathway Inhibitors

Given SHP2's role as a convergent node upstream of the MAPK pathway, Shp2-IN-27 can be used in combination with MEK or ERK inhibitors to assess synergistic effects in RTK-driven cancer models [1]. This is a common strategy to overcome adaptive resistance and may reveal context-specific vulnerabilities not apparent with single-agent treatment.

Benchmarking Against Clinical-Stage SHP2 Inhibitors

Shp2-IN-27's cellular potency (2.1 μM in HCC827) positions it as a useful comparator for benchmarking next-generation SHP2 inhibitors . Researchers can use it as a reference compound to calibrate assay sensitivity and to contextualize the potency of novel SHP2-targeting agents, ensuring that observed activities are meaningful within the established dynamic range of SHP2 inhibition.

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